molecular formula C13H16N2O3S B2696489 2-methoxy-N-(morpholine-4-carbothioyl)benzamide CAS No. 328021-47-2

2-methoxy-N-(morpholine-4-carbothioyl)benzamide

Cat. No.: B2696489
CAS No.: 328021-47-2
M. Wt: 280.34
InChI Key: IEDMNYDCGRVLLO-UHFFFAOYSA-N
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Description

2-methoxy-N-(morpholine-4-carbothioyl)benzamide is a chemical compound of significant interest in research and development sectors, particularly in medicinal chemistry and materials science. This benzamide derivative features a morpholine ring, a common pharmacophore known to enhance bioavailability and metabolic stability, linked to a 2-methoxybenzoyl group via a thiourea (carbothioyl) bridge . The presence of the carbothioyl (C=S) functional group is a key structural aspect, as it often participates in extensive electron delocalization within the molecule, which can influence its conformation and stability . Morpholine derivatives are recognized for their diverse pharmacological profiles and have been investigated for applications in reducing blood sugar, controlling lipid levels, and addressing insulin resistance . Furthermore, such compounds are frequently explored as fungicidal agents and as intermediates in the synthesis of more complex molecules, including "difficult peptides" in Solid-Phase Peptide Synthesis (SPPS) . The specific stereoelectronic properties conferred by the 2-methoxy substituent and the thiocarbonyl group make this compound a valuable scaffold for developing novel substances and for structure-activity relationship (SAR) studies. Researchers can utilize this reagent to synthesize new chemical entities or to investigate the role of the morpholine-carbothioyl motif in biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-(morpholine-4-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-11-5-3-2-4-10(11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDMNYDCGRVLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(morpholine-4-carbothioyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonothioyl group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(morpholine-4-carbothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-methoxy-N-(morpholine-4-carbothioyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(morpholine-4-carbothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase. These enzymes play a role in the degradation of endocannabinoids, which are involved in various physiological processes such as pain modulation and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Features Biological Activity (IC₅₀, μM)*
2-Methoxy-N-(morpholine-4-carbothioyl)benzamide C₁₃H₁₅N₂O₃S 285.34 210.4–210.8 75.75 Morpholine-carbothioyl, methoxy-benzamide Not reported
3-Bromo-4-methoxy-N-(morpholine-4-carbothioyl)benzamide C₁₃H₁₅BrN₂O₃S 359.24 Not reported Not reported Bromo and methoxy substituents on benzamide Antimicrobial (hypothesized)
4-Chloro-N-(morpholine-4-carbothioyl)benzamide C₁₂H₁₃ClN₂O₂S 284.76 Not reported Not reported Chloro substituent on benzamide Kinase inhibition (inferred from analogs)
N-(2-(2-(4-Chlorobenzylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-... C₂₈H₂₅ClN₄O₂S₂ 557.10 177.8–179.2 65.36 Thiazole ring, chloro-benzyl group Antiproliferative (IC₅₀: 2.1–8.3 μM)
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide C₁₄H₁₁BrN₂O₄ 367.16 Not reported Not reported Nitro and bromo substituents Structural analog for crystallography

*IC₅₀ values from MTT assays using HepG2, Hela, and A375 cell lines .

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The thiazole-containing analog (Compound 1e in ) shows enhanced antiproliferative activity (IC₅₀: 2.1–8.3 μM) compared to morpholine-carbothioyl derivatives, likely due to improved membrane permeability from the heterocyclic thiazole ring .

Synthetic Yields :

  • Morpholine-carbothioyl benzamides generally exhibit higher yields (75–81%) compared to thiazole/imidazole analogs (65–75%), attributed to the stability of the carbothioyl coupling intermediate .

Thermal Stability :

  • The morpholine-carbothioyl derivative has a high melting point (210.4–210.8°C), suggesting strong intermolecular hydrogen bonding via the thiourea group, whereas thiazole analogs melt at lower temperatures (177–179°C) due to reduced polarity .

Table 2: Spectroscopic Comparison

Compound ¹H-NMR (δ, ppm) IR (cm⁻¹) ESI-MS (m/z)
This compound 7.8–6.8 (aromatic), 3.7 (OCH₃), 3.5–3.2 (morpholine) 3105 (N-H), 1606 (C=O) 285.1 [M+H]⁺
3-Bromo-4-methoxy analog 7.9–6.9 (aromatic), 3.8 (OCH₃) 2922 (C-H), 1310 (S=O) 359.2 [M+H]⁺
Thiazole analog (1e) 8.1–6.6 (aromatic), 4.1 (CH₂) 1504 (C=N), 1246 (C-O) 557.1 [M+H]⁺

Biological Activity

2-Methoxy-N-(morpholine-4-carbothioyl)benzamide (CAS No. 328021-47-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a morpholine ring, a benzamide moiety, and a methoxy group. The molecular formula is C12H15N2O2S, with a molecular weight of approximately 253.32 g/mol.

PropertyValue
Molecular FormulaC12H15N2O2S
Molecular Weight253.32 g/mol
CAS Number328021-47-2

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

For instance, compounds derived from similar structures have shown IC50 values lower than that of the standard chemotherapy drug doxorubicin, indicating potent antiproliferative effects .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells. This interaction may inhibit cell proliferation through:

  • Induction of apoptosis
  • Inhibition of key signaling pathways involved in cell survival and growth

The morpholine ring may enhance the compound's ability to penetrate cellular membranes, facilitating its biological effects .

Study 1: Antiproliferative Effects

In a study published in ACS Omega, researchers synthesized various thiourea derivatives, including this compound. The antiproliferative effects were assessed against MCF-7 and HCT116 cell lines. The results indicated that several derivatives exhibited significant cytotoxicity, with some showing an IC50 value less than 10 µM .

Study 2: Structure-Activity Relationship (SAR)

Another study investigated the structure-activity relationship of morpholine-based compounds. It was found that modifications to the benzamide structure significantly influenced biological activity. The presence of the morpholine and methoxy groups was crucial for enhancing anticancer properties, suggesting that these functional groups play a pivotal role in the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-(morpholine-4-carbothioyl)benzamide, and how can reaction conditions be standardized?

  • Methodology : The compound is typically synthesized via coupling reactions. A common approach involves reacting 2-methoxybenzoic acid derivatives with morpholine-4-carbothioylamine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low temperatures (−50°C) to minimize side reactions . Solvents such as acetone or dichloromethane are used, with yields ranging from 71–89% depending on purification protocols (e.g., column chromatography vs. recrystallization) .

Q. How is spectroscopic characterization (NMR, IR, MS) used to confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C-NMR : Key signals include the methoxy group (~3.8 ppm in ¹H-NMR, ~55 ppm in ¹³C-NMR) and thioamide protons (~10–12 ppm). Aromatic protons appear as multiplet signals between 6.8–8.2 ppm .
  • FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹), C=S (~1250 cm⁻¹), and O–CH₃ (~2850 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks ([M+H]⁺) are observed via ESI-MS, with fragmentation patterns matching predicted structures .

Q. What are the critical parameters for ensuring purity during synthesis?

  • Methodology : Purity is validated using HPLC with C18 columns (e.g., 95:5 acetonitrile/water mobile phase). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% . Recrystallization in ethanol or ethyl acetate improves crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict tautomerism and electronic properties of this compound?

  • Methodology : Density functional theory (DFT) at the B3LYP/6-31G level calculates preferred tautomeric forms (e.g., keto-enol equilibria). HOMO-LUMO gaps and electrostatic potential maps reveal charge distribution, aiding in understanding reactivity . Software like Gaussian 03 is used for gas-phase simulations .

Q. What strategies resolve contradictions in spectral data across studies (e.g., variable chemical shifts)?

  • Methodology :

  • Multi-spectral correlation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃, as hydrogen bonding in DMSO can shift thioamide proton signals .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL) provides unambiguous structural confirmation, resolving ambiguities from spectral data .

Q. How to design experiments to study bioactivity (e.g., antimicrobial or enzyme inhibition)?

  • Methodology :

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains. For enzyme inhibition, employ fluorescence-based assays (e.g., fluorescence quenching with tryptophan residues) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy vs. trifluoromethyl groups) and compare IC₅₀ values to identify pharmacophores .

Q. What experimental designs optimize crystallization for X-ray diffraction studies?

  • Methodology :

  • Solvent screening : Test slow evaporation in polar/non-polar solvent mixtures (e.g., methanol/water).
  • Temperature gradients : Use cryocooling (100 K) to stabilize crystals.
  • Software : Refinement with SHELXL or OLEX2 improves resolution (<0.8 Å) and handles twinning/mosaicity issues .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary significantly (71–89%)?

  • Analysis : Variability arises from:

  • Reagent purity : Impurities in morpholine-4-carbothioylamine reduce coupling efficiency .
  • Temperature control : Exothermic reactions above −30°C promote side products .
  • Workup protocols : Aqueous washes may hydrolyze thioamide groups if pH > 7 .

Q. How to interpret conflicting fluorescence data under varying pH conditions?

  • Analysis : Fluorescence intensity of benzamide derivatives is pH-dependent due to protonation/deprotonation of functional groups (e.g., –NH in thioamide). At pH < 4, protonation quenches fluorescence; at pH 7–10, deprotonation enhances it. Calibration with buffer systems (e.g., phosphate-borate) is critical .

Tables for Key Data

Synthetic Yield Comparison
Reaction Condition
DCC/HOBt, −50°C, acetone
EDC/HCl, 0°C, DCM
No coupling agent, RT
Characteristic Spectral Peaks
Technique
¹H-NMR
FT-IR
ESI-MS

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